molecular formula C21H22BrN3O2 B2471824 1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1251551-00-4

1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No.: B2471824
CAS No.: 1251551-00-4
M. Wt: 428.33
InChI Key: MSUDQVDRPLJZOZ-UHFFFAOYSA-N
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Description

1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is an intricate and valuable compound in the field of synthetic organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one typically involves multi-step reactions starting from easily accessible precursors. The synthetic route may include:

  • The initial step of creating the spiro compound.

  • Introduction of the bromobenzoyl moiety through a series of coupling reactions.

  • Fine-tuning the reaction conditions (temperature, pressure, solvents) to optimize yield and purity.

Industrial Production Methods:

Scaling the synthesis for industrial production involves optimizing reaction conditions, using continuous flow reactors for consistent yield, and implementing rigorous purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically yielding quinazoline derivatives.

  • Reduction: Reduction reactions can be carried out to modify the bromobenzoyl group, potentially converting it to a benzylic alcohol.

  • Substitution: Various substitutions on the bromine atom, such as nucleophilic or electrophilic substitutions, can generate a range of derivatives.

Common Reagents and Conditions:

  • Oxidizing agents like PCC or DMSO.

  • Reducing agents such as NaBH4 or LiAlH4.

  • Substituting reagents including organolithiums or Grignard reagents.

Major Products:

Products typically include modified spiro derivatives and substituted quinazolines, which can be tailored for specific applications.

Scientific Research Applications

The compound finds a plethora of uses in scientific research:

  • Chemistry: Utilized as a building block for synthesizing complex molecules.

  • Medicine: Investigated for its pharmacological properties, including anti-cancer and anti-inflammatory activities.

  • Industry: Employed in creating advanced materials with unique properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: The bromobenzoyl group can interact with specific proteins or enzymes, modulating their function.

  • Pathways Involved: Pathways related to cell signaling, apoptosis, and enzyme inhibition are typically affected.

Comparison with Similar Compounds

Comparing 1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one with other spiro-quinazolin compounds highlights its uniqueness:

Similar Compounds:

  • Spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one: Less reactive but structurally similar.

  • 1-(4-chlorobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one: Similar but with chlorine instead of bromine, resulting in different reactivity and applications.

  • 1-(4-fluorobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one: Fluorine substitution alters its chemical behavior significantly.

Properties

IUPAC Name

1'-(4-bromobenzoyl)-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O2/c1-14-3-8-18-17(13-14)19(26)23-21(24(18)2)9-11-25(12-10-21)20(27)15-4-6-16(22)7-5-15/h3-8,13H,9-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUDQVDRPLJZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3(CCN(CC3)C(=O)C4=CC=C(C=C4)Br)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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